molecular formula C16H15Cl2NO B4779428 2,4-dichloro-N-(3-phenylpropyl)benzamide

2,4-dichloro-N-(3-phenylpropyl)benzamide

Cat. No.: B4779428
M. Wt: 308.2 g/mol
InChI Key: BKNAOLWQGVXYJU-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-(3-phenylpropyl)benzamide is a benzamide derivative characterized by a 2,4-dichlorinated benzene core linked via an amide bond to a 3-phenylpropylamine moiety.

Properties

IUPAC Name

2,4-dichloro-N-(3-phenylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO/c17-13-8-9-14(15(18)11-13)16(20)19-10-4-7-12-5-2-1-3-6-12/h1-3,5-6,8-9,11H,4,7,10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKNAOLWQGVXYJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(3-phenylpropyl)benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 3-phenylpropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve more advanced techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-N-(3-phenylpropyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The carbonyl group of the benzamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The phenylpropyl group can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), bases (e.g., sodium hydroxide, potassium carbonate).

    Reduction: Reducing agents (e.g., LiAlH4, sodium borohydride), solvents (e.g., ether, tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., KMnO4, chromium trioxide), solvents (e.g., water, acetic acid).

Major Products

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Reduction: Corresponding amines.

    Oxidation: Carboxylic acids or other oxidized derivatives.

Scientific Research Applications

2,4-Dichloro-N-(3-phenylpropyl)benzamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials or as a precursor in the production of other chemicals.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(3-phenylpropyl)benzamide depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but they often include binding to the active site of an enzyme or receptor, leading to inhibition or activation of its function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2,4-dichloro-N-(3-phenylpropyl)benzamide with structurally related benzamide derivatives, focusing on synthesis, physicochemical properties, and biological activity.

Key Findings

Structural Flexibility and Bioactivity: The 2,4-dichloro substitution on the benzene ring is conserved across analogs, enhancing electrophilic character and target binding via halogen interactions. Modifications to the amine chain (e.g., phenylpropyl vs. aminoethyl) influence solubility and pharmacokinetics. Compound 52 (HCl salt form) demonstrated crystallinity and stability, suggesting that the target compound may similarly form stable salts for pharmaceutical formulations .

Synthetic Efficiency: Yields for N-(2-aminoethyl) derivatives (e.g., 12) reached 98%, attributed to optimized Boc-protection/deprotection steps. In contrast, branched amine chains (e.g., 52) required chromatographic purification, indicating higher synthetic complexity for bulkier substituents .

Biological Activity: N-(2-Aminoethyl)-2,4-dichloro analogs (12–17) showed potent activity against Trypanosoma brucei (EC₅₀ values < 1 µM), linked to their ability to disrupt parasitic membrane proteins . The 3-phenylpropyl variant may exhibit similar antiparasitic effects but with altered selectivity due to steric differences. In contrast, 3,4-dichloro-N-cyclohexyl derivatives (e.g., compound in ) were highlighted for euphoric effects, underscoring the pharmacological diversity of chloro-benzamides depending on the amine substituent.

Discussion of Divergent Evidence

  • Contrast in Biological Applications: While and emphasize antiparasitic activity, and highlight neuroactive properties, suggesting that minor structural changes (e.g., chloro-substitution pattern, amine chain length) drastically alter target specificity.
  • Synthesis Challenges : Bulkier substituents (e.g., 3-phenylpropyl) may require advanced purification techniques (e.g., HPLC) compared to simpler amine chains, as seen in (compound 55 ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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